molecular formula C5H12N4O3 B014558 nor-NOHA CAS No. 291758-32-2

nor-NOHA

Cat. No. B014558
M. Wt: 176.17 g/mol
InChI Key: KOBHCUDVWOTEKO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nor-NOHA involves specific chemical pathways to obtain its unique structure, enabling it to inhibit arginase effectively. Although the detailed chemical synthesis process is not explicitly covered in the provided research, nor-NOHA's role in experimental setups often implicates its synthetic availability and application in modulating arginase activity.

Molecular Structure Analysis

Nor-NOHA's molecular structure is crucial for its function as an arginase inhibitor. Its design allows it to compete with L-arginine, the common substrate for both nitric oxide synthase (NOS) and arginase enzymes, thereby influencing the production of nitric oxide (NO) and ornithine. This competition is central to nor-NOHA's role in various biological processes, including modulation of nitric oxide production and impact on vascular functions and immune responses.

Chemical Reactions and Properties

Nor-NOHA interacts with the arginase enzyme, inhibiting its activity and affecting the arginine metabolism pathway. This interaction reduces arginase's ability to convert L-arginine into ornithine and urea, thus potentially increasing the availability of L-arginine for nitric oxide synthesis. Such chemical properties of nor-NOHA underline its utility in research focusing on nitric oxide-related physiological and pathological phenomena.

Physical Properties Analysis

While specific physical properties of nor-NOHA, such as solubility, stability, and molecular weight, are not directly addressed in the reviewed literature, these characteristics are implicitly significant for its application in biological experiments. The efficacy and reliability of nor-NOHA as an arginase inhibitor in various experimental setups would be influenced by these physical properties.

Chemical Properties Analysis

The chemical properties of nor-NOHA, particularly its interaction with arginase and its competition with L-arginine, define its role in biological systems. By inhibiting arginase, nor-NOHA shifts the L-arginine metabolism towards enhanced nitric oxide production, showcasing its potential therapeutic implications in conditions characterized by impaired nitric oxide synthesis or action.

Scientific Research Applications

  • Macrophage Studies : Nor-NOHA serves as a tool to study the interplays between arginase and nitric oxide synthase in murine macrophages (Tenu et al., 1999).

  • Cancer Research : It induces apoptosis and inhibits invasion and migration of HepG2 cells by affecting Arg1 and increasing iNOS expression and NO concentration (Li et al., 2017).

  • Cardiovascular and Airway Diseases : Nor-NOHA has shown therapeutic effects in rodent models for cardiovascular and airway diseases by augmenting nitric oxide synthesis (Havlínová et al., 2014).

  • Endothelial Function : It restores endothelial function in diet-induced obesity by increasing eNOS-dependent nitric oxide production in the endothelium (Chung et al., 2014).

  • Dairy Science : In dairy cows, nor-NOHA decreases arginase activity, reducing protein and fat synthesis in milk (Ding et al., 2018).

  • Asthma Models : It has been effective in inhibiting airway hyperresponsiveness and inflammatory changes in a mouse model of asthma (Ogino et al., 2012).

  • Liver Ischemia-Reperfusion Injury : Nor-NOHA improves liver ischemia-reperfusion injury and reduces post-OLT serum liver enzyme release by 50% (Reid et al., 2007).

  • Arginase Inhibition Research Limitations : It is important to note that nor-NOHA can produce unintended artefacts in cell culture and other models, which can limit its use (Momma & Ottaviani, 2020).

Safety And Hazards

Nor-NOHA is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .

properties

IUPAC Name

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHCUDVWOTEKO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332211
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

nor-NOHA

CAS RN

189302-40-7, 291758-32-2
Record name Nor-noha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nor-NOHA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOR-NOHA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nor-NOHA
Reactant of Route 2
nor-NOHA
Reactant of Route 3
nor-NOHA
Reactant of Route 4
nor-NOHA

Citations

For This Compound
1,890
Citations
KM Reid, A Tsung, T Kaizu… - American Journal …, 2007 - journals.physiology.org
… We thus measured serum polyamine levels in saline and nor-NOHA-treated animals using HPLC. We did not observe any significant effect of nor-NOHA on polyamine synthesis as …
KP Ng, A Manjeri, LM Lee, ZE Chan, CY Tan, QD Tan… - PLoS …, 2018 - journals.plos.org
… nor−NOHA overcame hypoxia-mediated resistance towards BCR−ABL1 kinase inhibitors. While nor−NOHA … cells and their sensitivity towards nor−NOHA. This discrepancy was further …
Number of citations: 11 journals.plos.org
TY Momma, JI Ottaviani - Free Radical Biology and Medicine, 2020 - Elsevier
… Despite the prevalence of nor-NOHA to investigate the substrate … that nor-NOHA could have on common methods to assess NO production. Therefore, we investigated if nor-NOHA has …
JP Tenu, M Lepoivre, C Moali, M Brollo, D Mansuy… - Nitric oxide, 1999 - Elsevier
… Our results show that nor-NOHA is much more potent than NOHA to inhibit murine … of nor-NOHA on NOS was ruled out by treating adherent macrophages for 15 h by 100 M norNOHA …
J Custot, C Moali, M Brollo, JL Boucher… - Journal of the …, 1997 - ACS Publications
… Finally, in double-inhibition experiments performed with arginase, NOHA, and nor-NOHA, plots of 1/activity as a function of nor-NOHA and NOHA concentrations led to parallel curves, …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
A Shemyakin, O Kövamees, A Rafnsson, F Böhm… - Circulation, 2012 - Am Heart Assoc
… Difference in the change in endothelium-dependent vasodilatation (EDV) from baseline to 2 hours of infusion of nor-NOHA alone and coinfusion of nor-NOHA and l-NMMA in patients …
Number of citations: 191 www.ahajournals.org
T Bagnost, YC Guillaume, M Thomassin… - … of Chromatography B, 2007 - Elsevier
… protonation for the binding of nor-NOHA to arginase in a wide … The affinity of nor-NOHA to arginase is high and changes … protonated group in the nor-NOHA–arginase complex exhibits …
Z Naz, ST Moin - Journal of Molecular Liquids, 2023 - Elsevier
… ions and the ligand (nor-NOHA inhibitor) was maintained by applying distance restraints using distance limit of 1.91 and 1.93 Å for the Mn A -nor-NOHA and the Mn B -nor-NOHA bonds, …
X Li, F Zhu, Y He, F Luo - Xi bao yu fen zi Mian yi xue za zhi …, 2017 - europepmc.org
… Results nor-NOHA inhibited the proliferation and induced the apoptosis of HepG2 cells. It … , nor-NOHA inhibited the invasion and migration of HepG2 cells. Conclusion Nor-NOHA can …
Number of citations: 4 europepmc.org
G Topal, A Brunet, L Walch, JL Boucher… - … of Pharmacology and …, 2006 - ASPET
… l-arginine, Nor-NOHA dose-dependently increased the NOS … Nor-NOHA-treated cells. However, despite activation of l-arginine uptake, the inhibition of arginase activity by Nor-NOHA …
Number of citations: 122 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.